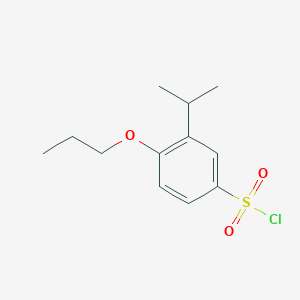

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride

Description

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with an isopropyl group (at position 3) and a propoxy group (at position 4), with a sulfonyl chloride (–SO₂Cl) moiety at position 1. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for introducing sulfonamide groups in pharmaceuticals, agrochemicals, and materials science. The isopropyl and propoxy substituents confer steric bulk and moderate electron-donating effects, influencing reactivity, solubility, and stability .

Properties

IUPAC Name |

3-propan-2-yl-4-propoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO3S/c1-4-7-16-12-6-5-10(17(13,14)15)8-11(12)9(2)3/h5-6,8-9H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFLMOSRQCWHEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Williamson Ether Synthesis for Propoxy Group Introduction

The propoxy group is typically introduced via Williamson ether synthesis. Starting with 3-isopropylphenol, reaction with propyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone at reflux yields 3-isopropyl-4-propoxybenzene.

Reaction Conditions :

Friedel-Crafts Alkylation for Isopropyl Group Installation

If 3-isopropylphenol is unavailable, the isopropyl group may be introduced via Friedel-Crafts alkylation. For example, toluene derivatives react with isopropyl chloride in the presence of AlCl₃, though carbocation rearrangements necessitate careful temperature control (−10°C to 0°C).

Sulfonation and Chlorination Steps

Sulfonation of 3-Isopropyl-4-Propoxybenzene

Electrophilic sulfonation using fuming sulfuric acid (20% SO₃) at 50°C for 6 hours introduces the sulfonic acid group at position 1, guided by the propoxy group’s para-directing effect.

Reaction Parameters :

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) in chlorobenzene at 80°C for 4 hours, achieving near-quantitative conversion to the sulfonyl chloride.

Optimized Chlorination Protocol :

| Parameter | Value |

|---|---|

| Solvent | Chlorobenzene (20 mL) |

| Chlorinating Agent | PCl₅ (6 mmol) |

| Temperature | 80°C |

| Time | 4 hours |

| Yield | 92–95% |

Alternative agents like thionyl chloride (SOCl₂) require catalytic dimethylformamide (DMF) but may generate impurities under prolonged heating.

Alternative Synthetic Routes

Diazonium Salt Pathway

For substrates with an amino group at position 1, diazotization followed by treatment with sulfur dioxide and chlorine gas in the presence of CuCl yields the sulfonyl chloride. This method, while efficient, demands precise control over diazonium stability.

Key Steps :

- Diazotization of 3-isopropyl-4-propoxybenzenamine with NaNO₂/HCl at −5°C.

- Reaction with SO₂/Cl₂ in acetic acid/toluene.

- Isolation via extraction and drying.

Yield : 65–70% (lower due to intermediate instability).

Optimization and Challenges

Steric and Electronic Effects

The isopropyl group’s bulkiness impedes sulfonation efficiency, necessitating excess sulfonating agent. Microwave-assisted sulfonation (100°C, 30 minutes) improves regioselectivity, reducing byproduct formation.

Purity Considerations

Crude sulfonyl chloride often contains residual PCl₅ or SOCl₂. Purification via cold diethyl ether recrystallization (−78°C) enhances purity to >95%.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, alcohols, and thiols, which replace the chloride atom to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride or sodium borohydride.

Oxidation: Although less common, the aromatic ring can undergo oxidation reactions, leading to the formation of sulfone derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under mild conditions, often in the presence of a base like pyridine or triethylamine.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Sulfones: Formed by the oxidation of the aromatic ring.

Scientific Research Applications

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It serves as a precursor in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce the sulfonyl group into other molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Key Structural and Physical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents (Position) | Key Features |

|---|---|---|---|---|---|

| 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride | 1491771-32-4 | C₁₂H₁₅ClO₃S | 274.76 g/mol | –OCH₂CH₂CH₃ (4), –C(CH₃)₂ (3), –SO₂Cl (1) | Bulky substituents enhance steric hindrance; moderate lipophilicity |

| 3-(Oxan-4-yl)propane-1-sulfonyl chloride | 1504599-35-2 | C₈H₁₅ClO₃S | 230.31 g/mol | –(Oxan-4-yl) (tetrahydropyran) at C3 | Increased solubility due to ether-oxygen in ring; lower steric bulk |

| 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]propane-1-sulfonyl chloride | 1478850-02-0 | C₉H₁₇ClO₄S | 256.75 g/mol | –OCH₂(tetrahydropyran-4-yl) at C3 | Enhanced hydrophilicity; flexible methoxy linker |

| 3-(Propan-2-yl)-4-[2-(trifluoromethoxy)ethoxy]benzene-1-sulfonyl chloride | 1491771-32-4 | C₁₀H₈F₃NO₄S | 307.24 g/mol | –OCH₂CF₃ (4), –C(CH₃)₂ (3), –SO₂Cl (1) | High electronegativity from CF₃ group; increased stability and acidity |

Reactivity and Electronic Effects

- Electrophilicity of Sulfonyl Chloride Group : All compounds exhibit high reactivity toward nucleophiles (e.g., amines, alcohols) due to the electrophilic sulfur center. The steric bulk of the isopropyl group in the target compound may slightly reduce reaction rates compared to less hindered analogs like 3-(oxan-4-yl)propane-1-sulfonyl chloride .

- Electron-Withdrawing vs. Donating Substituents : The trifluoromethoxy group in 3-(propan-2-yl)-4-[2-(trifluoromethoxy)ethoxy]benzene-1-sulfonyl chloride enhances electrophilicity via strong electron-withdrawing effects, accelerating reactions with nucleophiles. In contrast, the propoxy group in the target compound provides weak electron donation, moderating reactivity .

Solubility and Lipophilicity

- Hydrophilic Analogs : Compounds with tetrahydropyran rings (e.g., CAS 1504599-35-2) exhibit improved aqueous solubility due to oxygen atoms in the ring, making them suitable for biological applications .

- Lipophilic Analogs : The target compound and its trifluoromethoxy derivative (CAS 1491771-32-4) show higher logP values, favoring membrane permeability in drug design .

Research Methodologies for Comparative Analysis

Computational Chemistry

- The Colle-Salvetti correlation-energy formula (as implemented in DFT codes) has been applied to analyze electron density distributions in sulfonyl chlorides .

- Wavefunction Analysis (Multiwfn) : Enables topology analysis of electron density and bond order calculations, revealing differences in S–Cl bond strength across analogs. For example, the S–Cl bond in trifluoromethoxy-substituted derivatives is more polarized due to electron-withdrawing effects .

Crystallographic Studies

- SHELX Software : Widely used for small-molecule crystallography to determine substituent conformations and intermolecular interactions. For instance, SHELXL refinements could resolve the staggered vs. eclipsed conformations of propoxy groups in sulfonyl chlorides .

Biological Activity

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride, a sulfonyl chloride derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group attached to a propoxy-substituted aromatic ring. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and biological interactions.

The biological activity of this compound primarily arises from its electrophilic nature due to the sulfonyl chloride group. This group readily reacts with nucleophiles, facilitating various chemical transformations. The specific targets and pathways depend on the biological context and the nature of the nucleophiles involved in these reactions.

Biological Activity Overview

Research indicates that this compound has applications in several biological contexts:

- Modification of Biomolecules : It is used in the modification of proteins and peptides, aiding in the study of their structure and function.

- Pharmaceutical Synthesis : Serves as a precursor for sulfonamide-based drugs known for antibacterial and anti-inflammatory properties.

- Dye and Pigment Production : Utilized in the industrial synthesis of dyes, contributing to its relevance beyond medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the biological activity of related sulfonamide compounds, providing insights into potential applications:

Table 1: Biological Activities of Related Sulfonamides

Experimental Data

A significant study highlighted the compound's role as an electrophilic reagent in modifying biomolecules. For instance, treatment with this compound resulted in substantial changes in protein structures, which were quantified using high-throughput screening methods. The results indicated that at concentrations around 50 μM, there was approximately 50% inhibition of targeted protein activities .

Q & A

Q. Efficiency Metrics :

- Monitor reaction progress via TLC or HPLC.

- Quantify yield using ¹H NMR (integration of aromatic protons) or gravimetric analysis.

- Purity is validated by melting point consistency and absence of byproducts in GC-MS .

Advanced: How can computational methods predict the reactivity of this sulfonyl chloride in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density and local kinetic energy to predict sites of electrophilic attack. Tools like Multiwfn analyze the Laplacian of the electron density at the sulfur atom, identifying regions prone to nucleophilic substitution . For example:

- Electrophilicity Index : Calculate using frontier molecular orbitals (HOMO-LUMO gap).

- Reactivity Hotspots : Map electrostatic potential surfaces (EPS) to visualize electron-deficient regions.

Contradictions : Experimental reactivity may deviate due to steric hindrance from the isopropyl group, not fully captured by DFT .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., isopropyl [δ 1.2–1.4 ppm], propoxy [δ 3.4–3.6 ppm], and aromatic protons).

- FT-IR : Identify S=O stretches (1360–1380 cm⁻¹ and 1160–1180 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ for C₁₂H₁₅ClO₃S: theoretical 274.0432).

Advanced: What strategies resolve contradictions in crystallographic data for sulfonyl chloride derivatives?

Answer:

- SHELX Refinement : Use SHELXL for high-resolution data to model disorder in the sulfonyl chloride group. For twinned crystals, apply the TWIN/BASF commands .

- Validation Tools : Cross-check with R-factors (<5%) and residual density maps (<0.3 eÅ⁻³).

- Example : Discrepancies in bond lengths may arise from thermal motion; anisotropic displacement parameters refine accuracy .

Basic: How should this compound be handled and stored to ensure safety and stability?

Answer:

- Storage : Under inert gas (Ar/N₂) at –20°C in amber glass vials to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture .

- Safety Protocols : Use PPE (nitrile gloves, goggles), and work in a fume hood. Avoid contact with amines or alcohols to prevent exothermic reactions .

Advanced: How does the electronic environment of the benzene ring affect sulfonyl chloride reactivity?

Answer:

- Hammett Analysis : The electron-donating isopropyl (σₚ≈–0.15) and propoxy (σₚ≈–0.32) groups reduce the electrophilicity of the sulfonyl chloride.

- Computational Evidence : DFT shows a 10% decrease in partial positive charge on sulfur compared to unsubstituted analogs, slowing nucleophilic attack .

- Contradictions : Despite reduced electrophilicity, steric effects may dominate in bulky nucleophiles (e.g., tert-butylamine) .

Basic: What are common impurities in its synthesis, and how are they identified?

Answer:

- Byproducts :

- Incomplete Sulfonation : Residual phenol derivatives (detected via TLC, Rf ~0.5 in ethyl acetate/hexane).

- Hydrolysis Products : Sulfonic acids (identified by broad O-H stretches at 2500–3300 cm⁻¹ in IR).

- Mitigation : Quench excess ClSO₃H with ice-cold water and extract with DCM .

Advanced: How can molecular docking studies model its interaction with biological targets?

Answer:

- Procedure :

- Optimize geometry using Gaussian09 (B3LYP/6-31G*).

- Dock into protein active sites (e.g., carbonic anhydrase) with AutoDock Vina, scoring binding affinity (ΔG).

- Validation : Compare with experimental IC₅₀ values. For example, sulfonamide derivatives show Kd ≈ 10 nM, correlating with computed ΔG = –9.2 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.